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Compound of Interest

Compound Name: 4-(Methylamino)phenol

Cat. No.: B085996 Get Quote

An In-depth Technical Guide to the Core Chemical Properties and Structure of 4-
(Methylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Methylamino)phenol, also known as N-methyl-p-aminophenol or by its trade name Metol, is

an organic compound with significant utility in various scientific and industrial applications.

While historically recognized for its role as a developing agent in black and white photography,

its properties as a reducing agent and its structural relation to biologically active molecules

have garnered interest in the fields of chemical synthesis and drug development.[1] This

technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and analytical characterization of 4-(methylamino)phenol. Due to the instability of

the free base in the presence of air and light, it is often supplied and used as its more stable

sulfate salt, [HOC₆H₄NH₂(CH₃)]₂HSO₄.[2] This guide will address both the free base and its

common salt form.

Chemical Structure and Identification
The molecular structure of 4-(methylamino)phenol consists of a phenol ring substituted with a

methylamino group at the para position.
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Identifier 4-(Methylamino)phenol
4-(Methylamino)phenol
Sulfate (Metol)

IUPAC Name 4-(methylamino)phenol[3]
bis(4-(methylamino)phenol)

sulfate[1]

CAS Number 150-75-4[4] 55-55-0[1]

Molecular Formula C₇H₉NO[4] C₁₄H₂₀N₂O₆S[5]

SMILES CNC1=CC=C(C=C1)O[3]

OS(=O)

(=O)O.CNC1=CC=C(O)C=C1.

CNC1=CC=C(O)C=C1[1]

InChI
InChI=1S/C7H9NO/c1-8-6-2-4-

7(9)5-3-6/h2-5,8-9H,1H3[3]

InChI=1S/2C7H9NO.H2O4S/c

21-8-6-2-4-7(9)5-3-6;1-

5(2,3)4/h22-5,8-9H,1H3;

(H2,1,2,3,4)[1]

Physicochemical Properties
The physical and chemical properties of 4-(methylamino)phenol and its sulfate salt are crucial

for its handling, storage, and application.
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Property 4-(Methylamino)phenol
4-(Methylamino)phenol
Sulfate (Metol)

Molar Mass 123.15 g/mol [4] 344.38 g/mol [2]

Appearance
Colorless needles or crystalline

solid[3]

White to slightly pink crystalline

powder[1]

Melting Point 87 °C[3] ~260 °C (decomposes)[1][2]

Boiling Point 209-211 °C at 1.6 kPa[3] Decomposes

Solubility
Soluble in alcohol and ether.[3]

Moderately soluble in water.

Soluble in water and alcohol;

insoluble in ether.[1]

pKa

~10.3 (estimated for the

phenolic proton, based on 4-

aminophenol)[6]

Not applicable

Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 4-
(methylamino)phenol.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-(methylamino)phenol will show characteristic signals for the

aromatic protons, the N-methyl protons, the N-H proton, and the O-H proton. The chemical

shifts are influenced by the solvent and concentration.
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Protons
Chemical Shift (δ) ppm
(approximate)

Multiplicity

Aromatic (ortho to -OH) 6.6-6.8 Doublet

Aromatic (ortho to -NHCH₃) 6.5-6.7 Doublet

-OH 8.5-9.5 (variable) Singlet (broad)

-NH 3.5-4.5 (variable) Singlet (broad)

-CH₃ 2.7-2.8 Singlet

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Atom Chemical Shift (δ) ppm (approximate)

C-OH (C1) 148-152

C-NHCH₃ (C4) 140-144

Aromatic CH (ortho to -OH) 115-117

Aromatic CH (ortho to -NHCH₃) 114-116

-CH₃ 30-32

Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present in 4-
(methylamino)phenol.
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Functional Group
Wavenumber (cm⁻¹)
(approximate)

Intensity

O-H stretch (phenol) 3200-3600 Strong, broad

N-H stretch 3300-3500 Medium

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-2960 Medium

C=C stretch (aromatic) 1500-1600 Medium

C-N stretch 1250-1350 Medium

C-O stretch (phenol) 1150-1250 Strong

Mass Spectrometry (MS)
The electron ionization mass spectrum of 4-(methylamino)phenol will exhibit a molecular ion

peak and characteristic fragmentation patterns.

m/z Ion Notes

123 [C₇H₉NO]⁺ Molecular ion (M⁺)

108 [M - CH₃]⁺ Loss of a methyl group

94 [M - C₂H₅N]⁺ Loss of the methylamino group

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
Synthesis of 4-(Methylamino)phenol from Hydroquinone
and Methylamine
This method involves the direct reaction of hydroquinone with methylamine under elevated

temperature and pressure.[7]

Materials:
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Hydroquinone

Aqueous methylamine (e.g., 10 N)

Sulfuric acid

Suitable pressure vessel or autoclave

Standard laboratory glassware for filtration and crystallization

Procedure:

In a suitable pressure vessel, combine hydroquinone (1.0 equivalent) and an excess of

aqueous methylamine (e.g., 2.0 equivalents of 10 N solution).

Seal the vessel and heat the mixture to a temperature between 150-200 °C for a period of 2

to 5 hours.[7] For example, heating at 200 °C for 4 hours has been reported.[7]

After the reaction is complete, cool the vessel to room temperature.

The resulting mixture is processed to isolate the N-methyl-p-aminophenol. This may involve

neutralization and extraction with a suitable organic solvent.

Purification of the free base can be achieved by crystallization from an appropriate solvent.

To prepare the more stable sulfate salt (Metol), the purified free base is dissolved in a

suitable solvent and treated with a stoichiometric amount of sulfuric acid.

The precipitated 4-(methylamino)phenol sulfate is then collected by filtration, washed, and

dried.
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Caption: Synthesis workflow for 4-(methylamino)phenol and its sulfate salt.
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High-Performance Liquid Chromatography (HPLC) for
Purity Analysis
A reversed-phase HPLC method can be employed for the determination of the purity of 4-
(methylamino)phenol and for quantifying it in various matrices.

Instrumentation and Conditions:

HPLC System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA)

detector.

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M acetate buffer, pH 4.8) and an

organic modifier like acetonitrile or methanol. The exact ratio should be optimized for

adequate separation.

Flow Rate: Typically 1.0 mL/min.

Column Temperature: Ambient or controlled (e.g., 30 °C).

Detection Wavelength: 274 nm.

Procedure:

Standard Preparation: Prepare a stock solution of 4-(methylamino)phenol of known

concentration in the mobile phase or a suitable solvent. Prepare a series of calibration

standards by diluting the stock solution.

Sample Preparation: Dissolve the sample containing 4-(methylamino)phenol in the mobile

phase to a concentration within the calibration range. Filter the sample through a 0.45 µm

syringe filter before injection.

Analysis: Inject a fixed volume (e.g., 20 µL) of the standards and samples into the HPLC

system.
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Quantification: Construct a calibration curve by plotting the peak area of the standards

against their concentration. Determine the concentration of 4-(methylamino)phenol in the

sample by interpolating its peak area on the calibration curve.

Sample & Standard Preparation

HPLC Analysis

Data Processing

Prepare Calibration
Standards

Inject into HPLC System

Prepare Sample
Solution

Separation on
C18 Column

UV Detection
(274 nm)

Generate Calibration
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Caption: General workflow for the HPLC analysis of 4-(methylamino)phenol.
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Applications in Drug Development and Biological
Activity
4-(Methylamino)phenol serves as a useful synthetic intermediate in the preparation of various

pharmaceutical compounds.[4] It is used to synthesize arylidene amino azolones with potential

anticancer activity and N-(4-hydroxyphenyl)retinamide analogs with antitumor and apoptosis-

inducing activities.[4]

Research has shown that 4-(methylamino)phenol itself possesses biological activity. It

exhibits antioxidant properties and can inhibit cell growth and induce apoptosis in cancer cell

lines.[1] This pro-apoptotic effect is a key area of interest in cancer research and drug

development. The mechanism may involve the generation of reactive oxygen species (ROS)

and subsequent activation of caspase cascades, leading to programmed cell death.
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Caption: Simplified pathway of 4-(methylamino)phenol-induced apoptosis.

Conclusion
4-(Methylamino)phenol is a versatile chemical with well-defined structural and

physicochemical properties. Its synthesis is achievable through established methods, and its

purity can be reliably assessed using standard analytical techniques like HPLC. Beyond its
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traditional applications, its role as a synthetic intermediate and its inherent biological activities,

particularly its pro-apoptotic effects, make it a compound of continuing interest for researchers

in chemistry and drug development. This guide provides the core technical information

necessary for the informed use and further investigation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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